molecular formula C8H10O2 B2983127 2-(Hydroxymethyl)-6-methylphenol CAS No. 22470-99-1

2-(Hydroxymethyl)-6-methylphenol

Cat. No.: B2983127
CAS No.: 22470-99-1
M. Wt: 138.166
InChI Key: VUEKJJIFJWIRJO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methylphenol is an organic compound with the molecular formula C8H10O2 It is a phenolic compound characterized by a hydroxymethyl group (-CH2OH) attached to the benzene ring at the second position and a methyl group (-CH3) at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{6-Methylphenol} + \text{Formaldehyde} \rightarrow \text{this compound} ] This reaction is usually carried out in an aqueous medium with a basic catalyst such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 6-methylphenol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts may be employed for substitution reactions.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)-6-methylphenol

    Reduction: 6-Methylphenol

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenolic structure allows for antioxidant properties, which can be beneficial in various biological contexts.

Comparison with Similar Compounds

    2-(Hydroxymethyl)phenol: Lacks the methyl group at the sixth position.

    6-Methylphenol: Lacks the hydroxymethyl group.

    2-(Hydroxymethyl)-4-methylphenol: Has the methyl group at the fourth position instead of the sixth.

Uniqueness: 2-(Hydroxymethyl)-6-methylphenol is unique due to the specific positioning of the hydroxymethyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-(hydroxymethyl)-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-7(5-9)8(6)10/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKJJIFJWIRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.9 mmol of lithium aluminum hydride are placed, under a nitrogen atmosphere, in 50 ml of ether. 3.3 mmol of 2-hydroxy-3-methylbenzoic acid, in solution in 40 ml of ether, are added dropwise while maintaining a reflux for 4 hours. The mixture is then cooled on ice and 12.5 ml of isopropanol and then 7.5 ml of a saturated sodium chloride solution are added. After 10 hours at room temperature, the mixture is filtered, rinsed with 1N hydrochloric acid and extracted with ether. The product is then obtained after silica column purification, using as eluent a pentane/ethyl acetate mixture (7/3).
Quantity
4.9 mmol
Type
reactant
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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